![molecular formula C20H19BrN2O4 B5017821 4-{[2-(benzoylamino)-3-(3-bromophenyl)acryloyl]amino}butanoic acid](/img/structure/B5017821.png)
4-{[2-(benzoylamino)-3-(3-bromophenyl)acryloyl]amino}butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[2-(benzoylamino)-3-(3-bromophenyl)acryloyl]amino}butanoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BABA and is a derivative of the amino acid, gamma-aminobutyric acid (GABA). BABA has been studied extensively for its biological and chemical properties, including its synthesis, mechanism of action, and potential applications.
Mécanisme D'action
The mechanism of action of BABA is not fully understood, but it is believed to involve the activation of plant defense mechanisms and the induction of apoptosis in cancer cells. BABA has also been shown to modulate the activity of GABA receptors in the brain, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
BABA has been shown to have various biochemical and physiological effects, including the induction of plant defense mechanisms, the modulation of GABA receptor activity, and the induction of apoptosis in cancer cells. BABA has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BABA is its relatively simple synthesis method, which makes it readily available for laboratory experiments. However, one limitation of BABA is its low solubility in water, which may limit its potential applications.
Orientations Futures
There are several future directions for research on BABA, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in cancer treatment and other diseases, and the optimization of its use in agriculture to enhance plant resistance to various pathogens and pests. Additionally, further studies are needed to fully understand the mechanism of action of BABA and its potential effects on human health.
Méthodes De Synthèse
The synthesis of BABA involves the reaction of GABA with benzoyl chloride and 3-bromocinnamaldehyde. The resulting product is purified through recrystallization to obtain pure BABA. The synthesis method is relatively straightforward and can be performed in a laboratory setting.
Applications De Recherche Scientifique
BABA has been studied extensively for its potential applications in various fields, including agriculture, medicine, and biotechnology. In agriculture, BABA has been shown to enhance plant resistance to various pathogens and pests. In medicine, BABA has been studied for its potential use in cancer treatment, as it has been shown to induce apoptosis in cancer cells. In biotechnology, BABA has been used as a precursor for the synthesis of various compounds.
Propriétés
IUPAC Name |
4-[[(E)-2-benzamido-3-(3-bromophenyl)prop-2-enoyl]amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O4/c21-16-9-4-6-14(12-16)13-17(20(27)22-11-5-10-18(24)25)23-19(26)15-7-2-1-3-8-15/h1-4,6-9,12-13H,5,10-11H2,(H,22,27)(H,23,26)(H,24,25)/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMUKBSJFRXQQP-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC(=CC=C2)Br)C(=O)NCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC(=CC=C2)Br)/C(=O)NCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-bromo-3-methylphenyl)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5017741.png)
![1-{5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-1,4-diazepan-5-one](/img/structure/B5017748.png)
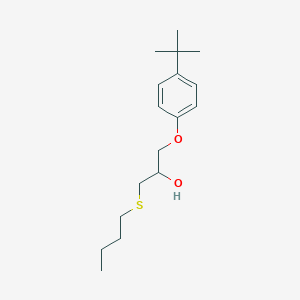
![1-[2-(diethylamino)ethyl]-1,3,4,5,7,8,9,10-octahydro-2H-[1]benzothieno[3,2-b]azepin-2-one hydrochloride](/img/structure/B5017752.png)
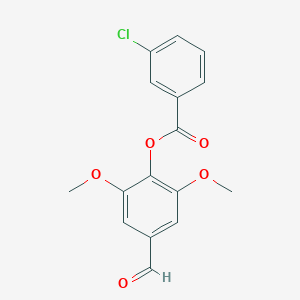
![N-[4-(diphenylmethyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B5017772.png)
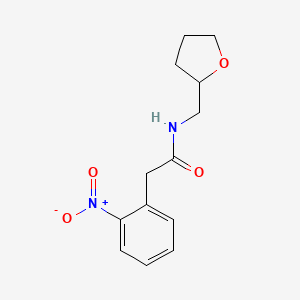
![3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(3-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B5017782.png)
![2,2'-{[(3-nitrophenyl)sulfonyl]imino}diacetamide](/img/structure/B5017790.png)
![N-cyclopentyl-2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B5017799.png)
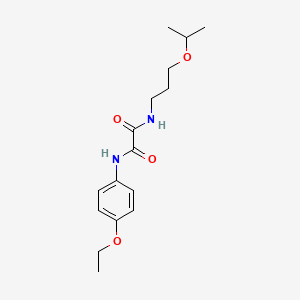
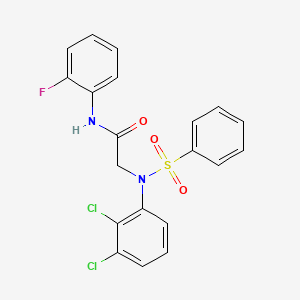
![N-[1-(2,5-dimethoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B5017853.png)
![(1R*,3s,6r,8S*)-4-({5-[(2,6-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-4-azatricyclo[4.3.1.1~3,8~]undecane](/img/structure/B5017855.png)